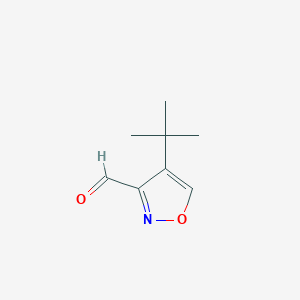

4-Tert-butyl-1,2-oxazole-3-carbaldehyde

Descripción

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and an aldehyde functional group at the 3-position. The oxazole scaffold is notable for its applications in medicinal chemistry and materials science due to its aromaticity and tunable electronic properties. The tert-butyl substituent enhances steric bulk and may influence solubility and stability, while the aldehyde group provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions.

Propiedades

IUPAC Name |

4-tert-butyl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZLRGWGLREDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group at the 3-position. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 4-Tert-butyl-1,2-oxazole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are conducted under anhydrous conditions.

Major Products Formed

Oxidation: 4-Tert-butyl-1,2-oxazole-3-carboxylic acid.

Reduction: 4-Tert-butyl-1,2-oxazole-3-methanol.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Tert-butyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism by which 4-Tert-butyl-1,2-oxazole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The oxazole ring may also participate in π-π interactions with aromatic residues, influencing molecular recognition processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Alkyl-Substituted Oxazole-3-carbaldehydes

4-Ethyl-1,2-oxazole-3-carbaldehyde (Mol. formula: C₆H₇NO₂, CAS 1785214-06-3) shares the oxazole-3-carbaldehyde core but substitutes the tert-butyl group with an ethyl chain at C4. Key differences include:

- Electronic Effects : The electron-donating tert-butyl group may stabilize the oxazole ring via inductive effects, whereas ethyl has a weaker electron-donating capacity.

- Physical Properties : The tert-butyl derivative likely exhibits higher hydrophobicity and lower volatility due to its bulkier structure .

Halogen-Substituted Oxazole-3-carbaldehydes

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde (Mol. formula: C₅H₄BrNO₂, CID 82404289) differs in substituents:

- Electronic Modulation : The bromine atom at C4 is strongly electron-withdrawing, contrasting with the electron-donating tert-butyl group. This would reduce electron density at the aldehyde group, altering its reactivity in nucleophilic additions.

- Steric vs. Electronic Trade-off : Bromine’s smaller size compared to tert-butyl reduces steric hindrance but increases electrophilicity at the aldehyde site. The additional methyl group at C5 in this compound further modifies steric and electronic profiles .

Tert-Butyl Substituents in Other Heterocycles

- 4-Tert-butyl-1,2-benzoquinone (Mol. formula: C₁₀H₁₀O₂): The tert-butyl group on a benzoquinone ring (δ 1.24 ppm in ¹H-NMR for 9H, singlet) demonstrates shielding effects similar to those expected in the oxazole derivative. However, the electron-deficient quinone ring contrasts with the aromatic oxazole, leading to divergent reactivity (e.g., redox activity in quinones vs. nucleophilic aldehyde reactivity in oxazoles) .

- Dihydro-oxazole Derivatives (e.g., 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine): The saturated dihydro-oxazole ring in this compound (CAS 1428537-19-2) reduces aromaticity, increasing flexibility and altering electronic properties compared to the fully conjugated oxazole carbaldehyde .

Data Tables

Table 1: Structural and Physical Properties of Oxazole Derivatives

| Compound Name | Molecular Formula | Substituents | CAS RN | Key Features |

|---|---|---|---|---|

| 4-Tert-butyl-1,2-oxazole-3-carbaldehyde | C₈H₁₁NO₂ | tert-butyl (C4), aldehyde (C3) | Not provided | High steric bulk, moderate polarity |

| 4-Ethyl-1,2-oxazole-3-carbaldehyde | C₆H₇NO₂ | ethyl (C4), aldehyde (C3) | 1785214-06-3 | Lower steric hindrance, higher volatility |

| 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde | C₅H₄BrNO₂ | bromo (C4), methyl (C5) | CID 82404289 | Electron-withdrawing Br, increased electrophilicity |

Table 2: NMR Data for Tert-Butyl-Substituted Compounds

| Compound Name | ¹H-NMR (δ, CDCl₃) | ¹³C-NMR (δ, DMSO-d₆) | Source |

|---|---|---|---|

| 4-Tert-butyl-1,2-benzoquinone | 1.24 (s, 9H), 6.29–7.19 (aromatic H) | 27.4 (C(CH₃)₃), 180.0 (C=O) |

Actividad Biológica

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a tert-butyl group and an aldehyde functional group. With the molecular formula C8H11NO2, this compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of 4-tert-butyl-1,2-oxazole-3-carbaldehyde, including its mechanisms of action, pharmacological properties, and relevant case studies.

The distinct positioning of the tert-butyl and aldehyde groups on the oxazole ring contributes to the compound's unique reactivity. The oxazole ring is known for its presence in various natural products and pharmaceuticals, while carbaldehydes are recognized for their reactivity in organic synthesis.

The exact mechanism of action for 4-tert-butyl-1,2-oxazole-3-carbaldehyde remains under investigation. However, it is hypothesized that the compound may interact with biological targets such as enzymes and receptors, influencing cellular processes. Potential interactions include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially bind to receptors, altering signaling pathways within cells.

Biological Activity

Research indicates that 4-tert-butyl-1,2-oxazole-3-carbaldehyde exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

In studies involving structurally similar compounds, it was noted that derivatives of oxazole displayed significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. The compound's ability to reduce biofilm formation was also highlighted in recent research .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.125 - 0.25 mg/mL | >90% |

| Candida albicans | 0.125 - 0.25 mg/mL | >90% |

| Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | ~70% |

Anticancer Activity

The potential anticancer effects of 4-tert-butyl-1,2-oxazole-3-carbaldehyde have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, suggesting its viability as a therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of oxazole derivatives against biofilm-forming bacteria. Results showed that specific derivatives exhibited over 90% biofilm reduction at low concentrations .

- Cytotoxicity Assessment : In another study focusing on cytotoxicity, 4-tert-butyl-1,2-oxazole-3-carbaldehyde demonstrated significant cell death in cancer cell lines while maintaining low toxicity levels in normal cells.

Safety Profile

Safety data indicate that while 4-tert-butyl-1,2-oxazole-3-carbaldehyde may cause skin burns and eye damage upon contact, its overall toxicity profile requires further investigation to fully understand its safety in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.